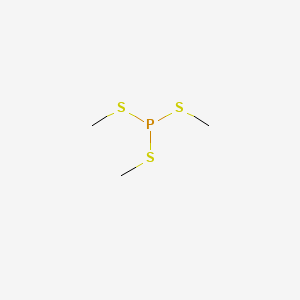
Phosphorotrithious acid, trimethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphorotrithious acid, trimethyl ester, also known as trimethyl phosphorotrithioite, is an organophosphorus compound with the molecular formula C₃H₉PS₃. This compound is characterized by the presence of three methoxy groups attached to a phosphorus atom, which is also bonded to three sulfur atoms. It is a colorless liquid with a distinct odor and is known for its reactivity and versatility in various chemical processes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Phosphorotrithious acid, trimethyl ester can be synthesized through several methods. One common approach involves the reaction of phosphorus trichloride with methanol in the presence of a base such as pyridine. The reaction proceeds as follows:
PCl3+3CH3OH→P(OCH3)3+3HCl
Another method involves the reaction of phosphorus trichloride with sodium methoxide:
PCl3+3NaOCH3→P(OCH3)3+3NaCl
Industrial Production Methods: In industrial settings, the production of this compound typically involves large-scale esterification processes. The reaction conditions are carefully controlled to ensure high yields and purity of the final product. The use of catalysts and optimized reaction temperatures and pressures are common practices to enhance the efficiency of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions: Phosphorotrithious acid, trimethyl ester undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form this compound oxide.
Hydrolysis: In the presence of water, it hydrolyzes to form phosphorotrithious acid and methanol.
Substitution: It can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different organophosphorus compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Hydrolysis: Acidic or basic conditions can catalyze the hydrolysis reaction.
Substitution: Nucleophiles such as amines, alcohols, and thiols are commonly used in substitution reactions.
Major Products Formed:
Oxidation: this compound oxide.
Hydrolysis: Phosphorotrithious acid and methanol.
Substitution: Various organophosphorus compounds depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Phosphorotrithious acid, trimethyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphorothioate linkages in DNA and RNA analogs.
Biology: It is employed in the study of enzyme mechanisms and as a probe for investigating biological pathways involving phosphorus.
Mecanismo De Acción
The mechanism of action of phosphorotrithious acid, trimethyl ester involves its ability to interact with various molecular targets. It can act as a nucleophile, attacking electrophilic centers in other molecules. This reactivity is due to the presence of the phosphorus atom, which can form stable bonds with other elements. The compound can also undergo oxidation and reduction reactions, further contributing to its versatility in chemical processes .
Comparación Con Compuestos Similares
Phosphorotrithious acid, trimethyl ester can be compared with other similar compounds such as:
Trimethyl phosphite (C₃H₉O₃P): Similar in structure but contains oxygen atoms instead of sulfur.
Trimethyl phosphate (C₃H₉O₄P): Contains an additional oxygen atom and is used as a flame retardant and plasticizer.
Trimethyl phosphorothioate (C₃H₉O₃PS): Contains both oxygen and sulfur atoms and is used in pesticide formulations.
Uniqueness: this compound is unique due to its high sulfur content, which imparts distinct chemical properties and reactivity compared to its oxygen-containing counterparts. This makes it particularly useful in applications requiring sulfur-phosphorus chemistry .
Propiedades
Número CAS |
816-80-8 |
|---|---|
Fórmula molecular |
C3H9PS3 |
Peso molecular |
172.3 g/mol |
Nombre IUPAC |
tris(methylsulfanyl)phosphane |
InChI |
InChI=1S/C3H9PS3/c1-5-4(6-2)7-3/h1-3H3 |
Clave InChI |
FVTIMWPYAZCZQB-UHFFFAOYSA-N |
SMILES canónico |
CSP(SC)SC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


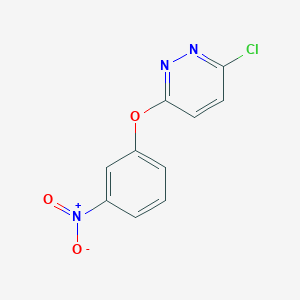
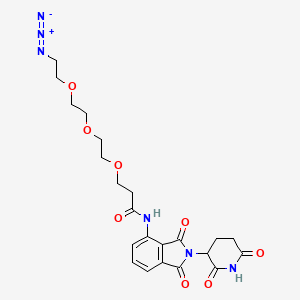

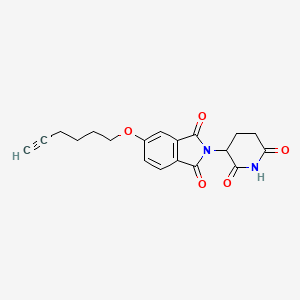
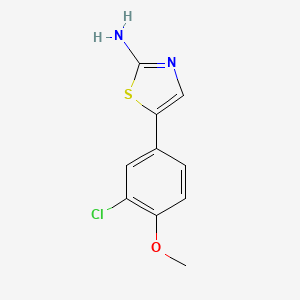
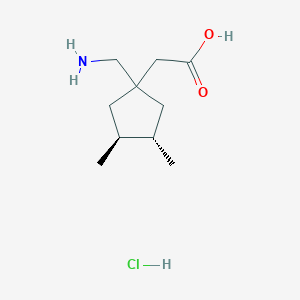
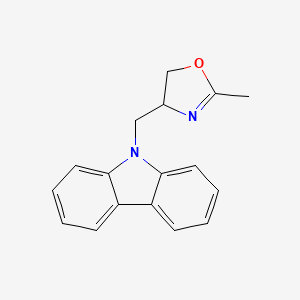
![12H-Indeno[1,2-b]phenanthrene](/img/structure/B14760709.png)
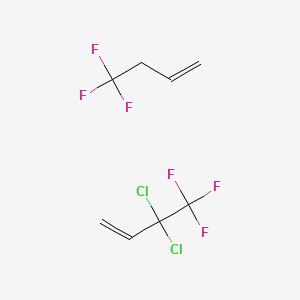
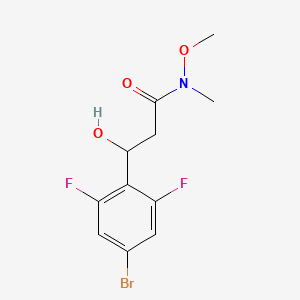
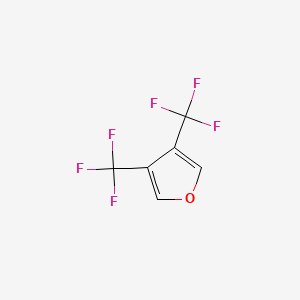
![3,20-dioxapentacyclo[11.7.0.02,10.04,9.014,19]icosa-1(13),2(10),4,6,8,11,14,16,18-nonaene](/img/structure/B14760742.png)
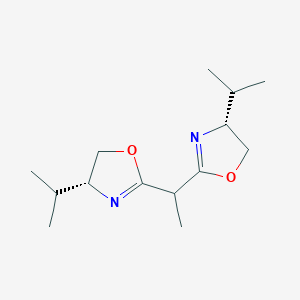
![N-[1-[(2R,3S,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3,4-dihydroxyoxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide](/img/structure/B14760752.png)
